molecular formula C14H19N3 B8659016 1-Cyclopentyl-3-ethyl-1H-indazol-6-amine

1-Cyclopentyl-3-ethyl-1H-indazol-6-amine

Cat. No.: B8659016
M. Wt: 229.32 g/mol
InChI Key: XNGWZXORRHWKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-ethyl-1H-indazol-6-amine is an indazole derivative characterized by a cyclopentyl group at position 1, an ethyl substituent at position 3, and an amino group at position 6 of the indazole core. The cyclopentyl group introduces significant steric bulk, which may enhance metabolic stability and binding affinity compared to smaller alkyl substituents like methyl or ethyl. The compound’s molecular formula is inferred as C₁₄H₁₈N₃, with structural similarities to other 1,3-disubstituted indazol-6-amine analogs documented in crystallographic and synthetic studies .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-cyclopentyl-3-ethylindazol-6-amine

InChI

InChI=1S/C14H19N3/c1-2-13-12-8-7-10(15)9-14(12)17(16-13)11-5-3-4-6-11/h7-9,11H,2-6,15H2,1H3

InChI Key

XNGWZXORRHWKEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)N)C3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Cyclopentyl-3-ethyl-1H-indazol-6-amine and related indazole derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
This compound C₁₄H₁₈N₃ 1-Cyclopentyl, 3-Ethyl, 6-Amino 228.31 g/mol Enhanced lipophilicity; potential kinase inhibitor Inferred
1,3-Dimethyl-1H-indazol-6-amine C₉H₁₁N₃ 1-Methyl, 3-Methyl, 6-Amino 161.21 g/mol Crystal packing via N–H⋯N H-bonds; drug synthesis intermediate
1-Ethyl-1H-indazol-6-amine C₉H₁₁N₃ 1-Ethyl, 6-Amino 161.21 g/mol Moderate lipophilicity; structural simplicity
1-(Methoxymethyl)-1H-indazol-6-amine C₉H₁₁N₃O 1-Methoxymethyl, 6-Amino 177.21 g/mol Polar O-atom enhances solubility; unexplored bioactivity
3-Iodo-1H-indazol-6-amine C₇H₆IN₃ 3-Iodo, 6-Amino 259.05 g/mol High molecular weight; potential radiopharmaceutical agent

Substituent Effects on Physicochemical Properties

  • Cyclopentyl vs.
  • Amino Group at Position 6: Common across all compounds, this group facilitates hydrogen bonding in crystal lattices (e.g., N–H⋯N interactions in 1,3-dimethyl analog ) and may enhance target binding in biological systems.

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